molecular formula C5H11NO2 B8761342 3-Hydroxyvaleramide CAS No. 155053-71-7

3-Hydroxyvaleramide

Cat. No. B8761342
M. Wt: 117.15 g/mol
InChI Key: MFWJGDGVVJRPCP-UHFFFAOYSA-N
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Patent
US07405064B2

Procedure details

At the completion of the reaction (100% conversion of nitrile), the product mixture was decanted from the biocatalyst beads, and additional distilled, deionized water, 0.2 mL of 0.20 M calcium acetate buffer (pH 7.0, 2.0 mM final calcium ion concentration in reaction mixture) and 10, 20, 40 or 60 mmol of acrylonitrile, methacrylonitrile, or 3-hydroxy-valeronitrile mixed with the reaction heel (immobilized-cell catalyst and remaining product mixture from the first reaction) at 25° C. or 35° C. At the completion of the second reaction, the product mixture was decanted and a third reaction performed as before. The reaction time, product yield for acrylamide, methacrylamide, or 3-hydroxyvaleramide, and the percent recovered biocatalyst activity for each recycle reaction is listed in Table 11 below.
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium acetate
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O-])(=[O:3])C.[Ca+2].C([O-])(=[O:8])C.[C:10](#[N:13])[CH:11]=[CH2:12].[C:14](#[N:18])[C:15]([CH3:17])=[CH2:16].[OH:19][CH:20]([CH2:24][CH3:25])[CH2:21][C:22]#[N:23]>O>[C:10]([NH2:13])(=[O:3])[CH:11]=[CH2:12].[C:14]([NH2:18])(=[O:8])[C:15]([CH3:17])=[CH2:16].[OH:19][CH:20]([CH2:24][CH3:25])[CH2:21][C:22]([NH2:23])=[O:3] |f:0.1.2|

Inputs

Step One
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
calcium acetate
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Step Three
Name
Quantity
60 mmol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC#N)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product mixture was decanted from the biocatalyst beads, and additional distilled
ADDITION
Type
ADDITION
Details
mixed with the reaction heel (immobilized-cell catalyst
CUSTOM
Type
CUSTOM
Details
from the first reaction) at 25° C.
CUSTOM
Type
CUSTOM
Details
35° C
CUSTOM
Type
CUSTOM
Details
At the completion of the second reaction
CUSTOM
Type
CUSTOM
Details
the product mixture was decanted
CUSTOM
Type
CUSTOM
Details
a third reaction

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C(C(=C)C)(=O)N
Name
Type
product
Smiles
OC(CC(=O)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07405064B2

Procedure details

At the completion of the reaction (100% conversion of nitrile), the product mixture was decanted from the biocatalyst beads, and additional distilled, deionized water, 0.2 mL of 0.20 M calcium acetate buffer (pH 7.0, 2.0 mM final calcium ion concentration in reaction mixture) and 10, 20, 40 or 60 mmol of acrylonitrile, methacrylonitrile, or 3-hydroxy-valeronitrile mixed with the reaction heel (immobilized-cell catalyst and remaining product mixture from the first reaction) at 25° C. or 35° C. At the completion of the second reaction, the product mixture was decanted and a third reaction performed as before. The reaction time, product yield for acrylamide, methacrylamide, or 3-hydroxyvaleramide, and the percent recovered biocatalyst activity for each recycle reaction is listed in Table 11 below.
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium acetate
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O-])(=[O:3])C.[Ca+2].C([O-])(=[O:8])C.[C:10](#[N:13])[CH:11]=[CH2:12].[C:14](#[N:18])[C:15]([CH3:17])=[CH2:16].[OH:19][CH:20]([CH2:24][CH3:25])[CH2:21][C:22]#[N:23]>O>[C:10]([NH2:13])(=[O:3])[CH:11]=[CH2:12].[C:14]([NH2:18])(=[O:8])[C:15]([CH3:17])=[CH2:16].[OH:19][CH:20]([CH2:24][CH3:25])[CH2:21][C:22]([NH2:23])=[O:3] |f:0.1.2|

Inputs

Step One
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
calcium acetate
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Step Three
Name
Quantity
60 mmol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC#N)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product mixture was decanted from the biocatalyst beads, and additional distilled
ADDITION
Type
ADDITION
Details
mixed with the reaction heel (immobilized-cell catalyst
CUSTOM
Type
CUSTOM
Details
from the first reaction) at 25° C.
CUSTOM
Type
CUSTOM
Details
35° C
CUSTOM
Type
CUSTOM
Details
At the completion of the second reaction
CUSTOM
Type
CUSTOM
Details
the product mixture was decanted
CUSTOM
Type
CUSTOM
Details
a third reaction

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
C(C(=C)C)(=O)N
Name
Type
product
Smiles
OC(CC(=O)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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